N-Boc-3-(4-cyanophenyl)oxaziridine
CAS No.: 150884-56-3
Cat. No.: VC20894248
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150884-56-3 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 |
| Standard InChI Key | ACXPNVRTMHEHMQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N |
Introduction
Synthesis and Preparation
Synthetic Route
The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine follows a well-established procedure first reported by Vidal et al. in 1993 . The preparation involves a two-step process beginning with an aza-Wittig reaction followed by oxidation. Initially, N-Boc-triphenyliminophosphorane (6) reacts with 4-cyanobenzaldehyde to form an imine intermediate (5b) . This intermediate then undergoes oxidation using Oxone (potassium peroxymonosulfate) to yield the final oxaziridine product . The synthetic pathway is advantageous because it proceeds under relatively mild conditions and produces a stable, isolable crystalline product with high purity (typically ≥98%) .
Reaction Mechanism
The mechanism for the formation of N-Boc-3-(4-cyanophenyl)oxaziridine involves the nucleophilic attack of the N-Boc-triphenyliminophosphorane on the carbonyl carbon of 4-cyanobenzaldehyde. This generates an imine intermediate with the N-Boc group attached to the nitrogen atom. In the subsequent oxidation step, Oxone transfers an oxygen atom to the carbon-nitrogen double bond of the imine, creating the strained three-membered oxaziridine ring . The electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the imine carbon, facilitating the oxidation process and contributing to the compound's reactivity in subsequent applications.
Table 2: Synthetic Pathway Components for N-Boc-3-(4-cyanophenyl)oxaziridine
| Reactant/Intermediate | Role in Synthesis | Product Formation |
|---|---|---|
| N-Boc-triphenyliminophosphorane | Nitrogen source with Boc protection | Forms imine intermediate |
| 4-Cyanobenzaldehyde | Provides aromatic backbone with cyano group | Reacts in aza-Wittig reaction |
| Imine intermediate (5b) | Contains C=N bond for oxidation | Precursor to oxaziridine ring |
| Oxone (potassium peroxymonosulfate) | Oxidizing agent | Forms three-membered oxaziridine ring |
Applications in Organic Chemistry
Electrophilic Amination Reactions
N-Boc-3-(4-cyanophenyl)oxaziridine serves as a powerful reagent for electrophilic amination reactions, a critical process in organic synthesis that introduces nitrogen functionalities into various molecules . The compound's unique structure, containing a strained oxaziridine ring, makes it particularly effective for transferring the N-Boc group to nucleophilic centers. This capability allows chemists to install protected amino groups under mild conditions, avoiding harsh reagents that might degrade sensitive functional groups elsewhere in target molecules . The electrophilic nature of the nitrogen in the oxaziridine ring enables selective reactions with both nitrogen and carbon nucleophiles, providing access to diverse nitrogen-containing compounds essential in pharmaceutical and material science applications .
N-Boc Group Transfer
One of the most significant applications of N-Boc-3-(4-cyanophenyl)oxaziridine is its ability to transfer the tert-butoxycarbonyl (Boc) protecting group to primary and secondary amines. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, as it can be selectively removed under acidic conditions without affecting other functional groups . N-Boc-3-(4-cyanophenyl)oxaziridine provides a milder alternative to traditional Boc-protection methods, which often require harsh reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of strong bases . The reaction proceeds through the nucleophilic attack of the amine on the oxaziridine nitrogen, followed by ring opening and rearrangement to deliver the Boc-protected amine product.
Applications in Peptide Chemistry
N-Boc-3-(4-cyanophenyl)oxaziridine has found valuable applications in peptide chemistry, particularly in the synthesis of hydrazinopeptides and lipopeptides . In solid-phase peptide synthesis, this reagent enables N-electrophilic amination to introduce hydrazino functionalities into peptide chains . These hydrazinopeptides can subsequently react with peptide aldehydes to form hydrazone linkages, facilitating the creation of larger lipopeptide structures . A notable example is the formation of hydrazone bonds plus unexpected 1,3,4-oxadiazolidinopeptides containing two peptide aldehyde units, as reported in the research by Wiley Online Library . This methodology significantly expands the toolkit available for constructing complex peptide architectures and modified proteins with enhanced properties or functions .
Table 3: Reaction Applications of N-Boc-3-(4-cyanophenyl)oxaziridine
| Application | Substrate Type | Product | Advantage |
|---|---|---|---|
| Electrophilic Amination | N-nucleophiles (amines) | N′-Boc-hydrazines | Mild conditions, selective |
| Electrophilic Amination | C-nucleophiles (enolates) | N-Boc-amino derivatives | Introduces protected amino group |
| Peptide Modification | Solid-phase peptides | Hydrazinopeptides | Enables hydrazone chemical ligation |
| Lipopeptide Synthesis | Peptide aldehydes | Hydrazone-linked lipopeptides | Allows synthesis of large peptide structures |
| Parameter | Recommendation | Purpose |
|---|---|---|
| Storage Temperature | Below -20°C (freezer) | Prevents decomposition |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation |
| Light Exposure | Keep in dark place | Prevents photodegradation |
| Handling Precautions | Standard laboratory safety equipment | Addresses potential toxicity (UN 3439, ADR 6.1, III) |
| Reaction Conditions | Anhydrous | Prevents unwanted side reactions |
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